4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide
CAS No.:
Cat. No.: VC20144916
Molecular Formula: C11H18BrN3O2S
Molecular Weight: 336.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18BrN3O2S |
|---|---|
| Molecular Weight | 336.25 g/mol |
| IUPAC Name | 4-amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C11H18BrN3O2S/c1-3-5-15(6-4-2)18(16,17)10-8-14-7-9(12)11(10)13/h7-8H,3-6H2,1-2H3,(H2,13,14) |
| Standard InChI Key | VJCLNBRQYYPLOM-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₉BrN₃O₂S, with a molecular weight of 369.28 g/mol. Its IUPAC name, 4-amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide, reflects the following structural features :
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A pyridine ring substituted at positions 3, 4, and 5.
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A sulfonamide group (–SO₂N(C₃H₇)₂) at position 3.
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An amino group (–NH₂) at position 4.
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A bromo atom (–Br) at position 5.
The dipropyl substituents on the sulfonamide nitrogen introduce steric bulk, potentially influencing solubility and target binding.
Spectral and Computational Data
While experimental spectral data for this specific compound are unavailable, analogs such as 4-amino-5-bromopyridine-3-sulfonamide (PubChem CID: 102538828) provide reference points :
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IR Spectroscopy: Strong absorption bands at 1,350–1,150 cm⁻¹ (S=O stretching) and 3,400–3,300 cm⁻¹ (N–H stretching).
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NMR: Pyridine protons resonate at δ 8.2–8.5 ppm (¹H), with sulfonamide sulfur contributing to deshielding effects .
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Computational Predictions: Density functional theory (DFT) calculations suggest a dipole moment of ~4.2 D, indicating moderate polarity.
Synthesis and Optimization Strategies
Key Synthetic Routes
Synthesis typically involves multi-step reactions starting from pyridine precursors. A generalized pathway derived from analogous compounds includes :
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Sulfonation:
Pyridine-3-sulfonic acid is treated with chlorosulfonic acid to introduce the sulfonyl chloride group. -
Amination:
Bromination at position 5 followed by amination at position 4 using ammonia or hydrazine derivatives . -
N-Alkylation:
Reaction with propyl bromide in the presence of a base (e.g., K₂CO₃) to introduce dipropyl groups on the sulfonamide nitrogen.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), due to hydrophobic dipropyl groups.
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Organic Solvents: Soluble in DMSO (50 mg/mL), ethanol (20 mg/mL), and dichloromethane .
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Stability: Degrades by <5% over 6 months at –20°C; light-sensitive in solution.
Crystallographic Insights
Single-crystal X-ray data for the parent compound 4-amino-5-bromopyridine-3-sulfonamide reveal :
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Space Group: P2₁/c.
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Unit Cell Parameters: a = 7.12 Å, b = 12.34 Å, c = 8.56 Å, β = 102.3°.
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Intermolecular Interactions: N–H···O hydrogen bonds (2.89 Å) stabilize the lattice.
Biological Activity and Mechanisms
Enzyme-Targeting Applications
Inhibition constants (Kᵢ) for related sulfonamides against carbonic anhydrase IX range from 10–50 nM, positioning this compound as a candidate for anticancer research .
Research Gaps and Future Directions
Unresolved Challenges
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Toxicity Profiling: No in vivo data available for acute or chronic exposure.
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Stereochemical Effects: Impact of chirality on activity remains unexplored.
Priority Research Areas
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Structure-Activity Relationship (SAR) Studies: Systematic variation of propyl chain length.
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Cocrystallization Experiments: Elucidate target binding modes using X-ray crystallography.
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Pharmacokinetic Optimization: Prodrug strategies to enhance aqueous solubility.
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